
1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound with the empirical formula C6H8N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a reaction of 1,3-dimethyl-5-phenoxy-4-formylpyrazole with hydroxylamine hydrochloride . The reaction is carried out in methanol, and the product is obtained after the reaction .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3O/c1-5-6 (3-7-10)4-9 (2)8-5/h4H,3H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is 139.16 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Insecticidal Properties
Research on novel pyrazole oxime compounds, such as 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime, has shown significant insecticidal activities. Xiao et al. (2020) synthesized pyrazole oxime derivatives and found that several compounds exhibited high mortality rates against the Mythimna separata Walker, highlighting their potential in insecticide research and development (Xiao et al., 2020).
Chemical Synthesis and Properties
The structural and chemical properties of pyrazole-4-carbaldehyde oximes, including this compound, have been extensively studied. Attaryan et al. (2012) investigated the reaction of these oximes with acetic anhydride, providing insights into their chemical behavior, which is crucial for further applications in various fields of synthetic chemistry (Attaryan et al., 2012).
Spin Probe Synthesis
The compound has been used in the synthesis of pH-sensitive spin probes. Kirilyuk et al. (2003) demonstrated the preparation of such probes through the conversion of oximes, highlighting the compound's role in the development of advanced analytical and diagnostic tools (Kirilyuk et al., 2003).
Cycloaddition Reactions
Gotoh et al. (1996) explored the intramolecular 1,3-dipolar cycloaddition reactions involving pyrazole-4-carbaldehyde oximes. This research provides valuable insights into the reactivity of such compounds, which is important for the development of new synthetic methodologies (Gotoh et al., 1996).
Antioxidant and Antihyperglycemic Agents
Compounds derived from pyrazole-4-carbaldehyde oximes have been investigated for their potential as antioxidant and antihyperglycemic agents. Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings and evaluated their in vitro antioxidant activity, demonstrating the biomedical applications of these compounds (Kenchappa et al., 2017).
Fragmentation Studies
The fragmentation patterns of pyrazolecarbaldehyde derivatives under electron impact and chemical ionization were studied by Klyba et al. (2011). Understanding these patterns is essential for the application of these compounds in mass spectrometry and related analytical techniques (Klyba et al., 2011).
Biological Evaluation
Bandgar et al. (2009) synthesized and evaluated a series of pyrazole chalcones, derived from this compound, for their anti-inflammatory, antioxidant, and antimicrobial properties. This study highlights the potential of such compounds in the development of new therapeutic agents (Bandgar et al., 2009).
Safety and Hazards
The safety information available indicates that 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime is an irritant . Users are advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis , suggesting that its targets could be a variety of enzymes or receptors depending on the final compound it is used to synthesize.
Mode of Action
As an intermediate in organic synthesis, its mode of action would depend on the final compound it is used to synthesize. It may interact with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions .
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways depending on the final compound it is used to synthesize .
Pharmacokinetics
As an intermediate in organic synthesis, its pharmacokinetic properties would likely be significantly altered in the final compound it is used to synthesize .
Result of Action
As an intermediate in organic synthesis, its effects would depend on the final compound it is used to synthesize .
Action Environment
The action of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
(NE)-N-[(1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-6(3-7-10)4-9(2)8-5/h3-4,10H,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZUWXGVBWUBHZ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=N/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

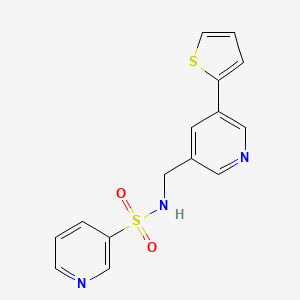
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2461299.png)
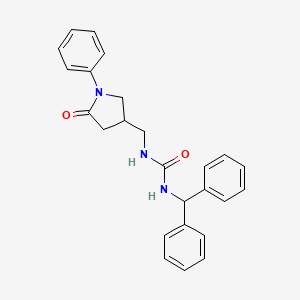
![(4-(dimethylamino)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2461301.png)
![2-[3-(3-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2461304.png)
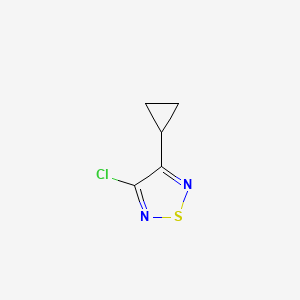
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2461308.png)
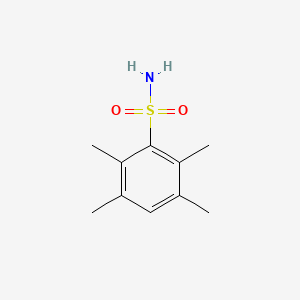

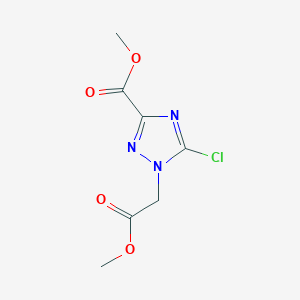
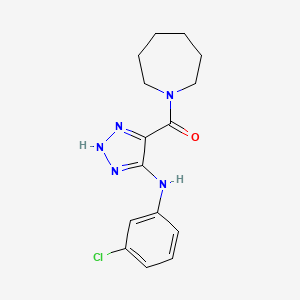
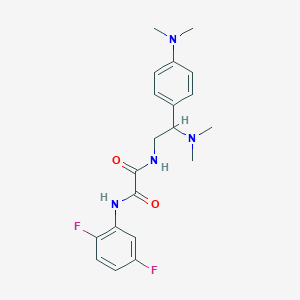
![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2461318.png)
![2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2461319.png)